2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a pyrimidine ring, a phenyl group, and a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity, including anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide include:
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetic acid: This compound shares the pyrimidine and sulfanyl groups but lacks the acetamide linkage.
2-(4-alkoxy-3-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C22H20N4O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O2S/c1-14(2)16-10-6-7-11-18(16)24-19(27)13-29-22-25-20(15-8-4-3-5-9-15)17(12-23)21(28)26-22/h3-11,14H,13H2,1-2H3,(H,24,27)(H,25,26,28) |
InChI Key |
ZIUZRRYCOMBTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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